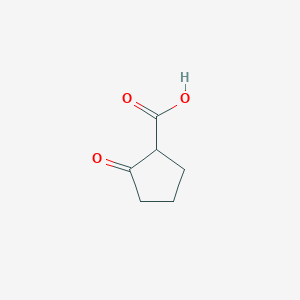

2-Oxocyclopentanecarboxylic acid

Description

BenchChem offers high-quality 2-Oxocyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxocyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBPINRBSNMESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498017 | |

| Record name | 2-Oxocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50882-16-1 | |

| Record name | 2-Oxocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Oxocyclopentanecarboxylic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of 2-Oxocyclopentanecarboxylic Acid

Introduction

2-Oxocyclopentanecarboxylic acid (CAS No. 50882-16-1) is an organic compound featuring a five-membered cyclopentane (B165970) ring functionalized with both a ketone and a carboxylic acid group.[1] This bifunctional nature makes it a versatile building block in organic synthesis and a molecule of significant interest in mechanistic studies.[1][2] Its structure, particularly the β-keto acid motif, gives rise to unique chemical properties, most notably a rich keto-enol tautomerism.[3] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and spectroscopic signature, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical and Physical Properties

The compound is typically a white to light beige solid and is soluble in polar organic solvents like chloroform (B151607) and methanol.[1][4] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl and carboxylic acid) suggests it is capable of forming strong intermolecular hydrogen bonds, influencing its physical state and solubility.[1]

dot

Caption: Structure of 2-Oxocyclopentanecarboxylic Acid.

Summary of Properties

The following tables summarize the key identifiers and computed physical properties for 2-Oxocyclopentanecarboxylic acid.

| Identifier | Value | Reference |

| CAS Number | 50882-16-1 | [1][5][6] |

| Molecular Formula | C₆H₈O₃ | [1][5][7] |

| Molecular Weight | 128.13 g/mol | [5][7] |

| IUPAC Name | 2-oxocyclopentane-1-carboxylic acid | [5] |

| Synonyms | 2-Carboxycyclopentanone, Cyclopentanone-2-carboxylic acid | [1][4] |

| Physical Property | Value | Reference |

| Appearance | White to Light Beige Solid | [4] |

| Boiling Point | 301 °C (Predicted) | [4] |

| Flash Point | 150 °C (Predicted) | [4] |

| Density | 1.314 g/cm³ (Predicted) | [4] |

| pKa (Predicted) | 3.60 ± 0.20 | [4] |

| XLogP3-AA | 0.7 | [5] |

| Topological Polar Surface Area | 54.4 Ų | [5] |

Keto-Enol Tautomerism

Like most β-carbonyl compounds, 2-Oxocyclopentanecarboxylic acid exists in equilibrium with its enol tautomer.[3][8] This equilibrium is fundamental to its reactivity. The interconversion can be catalyzed by either acid or base.[8][9]

dot

Caption: Keto-Enol equilibrium of 2-Oxocyclopentanecarboxylic acid.

A detailed study using flash photolysis techniques provided precise measurements of the acidity and equilibrium constants for the keto-enol system in aqueous solution.[3] The enol form is generated by the hydration of 2-ketocyclopentylideneketene, which then isomerizes to the more stable keto form.[3]

Acidity and Equilibrium Constants

The presence of two acidic protons (carboxylic and enolic) and the keto-enol equilibrium leads to a complex system. The experimentally determined acidity (pQa) and keto-enol equilibrium (pKE) constants are summarized below.

| Constant | Description | Value (Ionic Strength = 0.10 M) | Reference |

| pQa,K | Acidity constant of the keto form's carboxylic acid group | 3.67 | [3] |

| pQa,E | Acidity constant of the enol form's carboxylic acid group | 4.16 | [3] |

| pQaE | Acidity constant of the enol form's hydroxyl group | 12.41 | [3] |

| pKE | Keto-enol equilibrium constant (un-ionized carboxylic acid) | 2.51 | [3] |

| pK'E | Keto-enol equilibrium constant (ionized carboxylate) | 3.00 | [3] |

These values indicate that the keto form is more acidic than the enol form at the carboxylic acid position and that the keto tautomer is significantly favored at equilibrium.[3]

Chemical Reactivity and Synthetic Applications

The dual functionality of 2-Oxocyclopentanecarboxylic acid dictates its chemical behavior, allowing it to undergo reactions typical of both ketones and carboxylic acids.[2]

Key Reactions

-

Decarboxylation: As a β-keto acid, it readily undergoes decarboxylation upon heating, particularly in the presence of an acid catalyst, to yield cyclopentanone.[10] This reaction proceeds through a cyclic transition state involving the enol intermediate.

-

Esterification: The carboxylic acid group can be esterified by reacting with an alcohol under acidic conditions.[2] The resulting esters, such as ethyl 2-oxocyclopentanecarboxylate, are common synthetic intermediates.[11]

-

Reduction: The ketone group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, forming 2-hydroxycyclopentanecarboxylic acid.[2]

-

Condensation Reactions: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.[2]

dot

Caption: Major reaction pathways of 2-Oxocyclopentanecarboxylic acid.

Experimental Protocols

Synthesis via Oxidation

A common laboratory synthesis involves the oxidation of a suitable precursor.[2]

Protocol: Oxidation of Cyclopentane-1,2-diol

-

Dissolution: Dissolve cyclopentane-1,2-diol in a suitable solvent, such as acetone (B3395972) or a biphasic mixture of water and an organic solvent.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add a strong oxidizing agent (e.g., Jones reagent (CrO₃/H₂SO₄) or potassium permanganate) dropwise while maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture vigorously for several hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding isopropanol (B130326) to consume excess oxidant. Filter the mixture to remove inorganic salts.

-

Extraction: Extract the aqueous filtrate with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization: Keto-Enol Equilibrium Study

The study of the keto-enol dynamics often involves transient spectroscopy.[3]

Protocol: Flash Photolysis for Enol Generation

-

Precursor: A photolabile precursor, such as 2-diazocyclohexane-1,3-dione, is used.[3]

-

Solution Preparation: Prepare an aqueous solution of the precursor, buffered to the desired pH.

-

Photolysis: Subject the solution to a high-intensity laser pulse (e.g., a nanosecond pulse from an excimer laser) to generate a reactive intermediate (an acylketene).[3]

-

Hydration & Isomerization: The ketene (B1206846) rapidly hydrates in the aqueous solution to form the enol of 2-oxocyclopentanecarboxylic acid. This enol then isomerizes to the keto form.[3]

-

Spectroscopic Monitoring: Monitor the changes in absorbance over time using a UV-Vis spectrophotometer. The decay of the enol species and the formation of the keto form can be observed, allowing for the calculation of rate constants for ketonization.[3]

-

Data Analysis: Analyze the kinetic data at various pH values to determine the rate constants and subsequently the equilibrium and acidity constants for the entire system.[3]

dot

Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Data

While comprehensive spectral data for the acid itself is not widely published, its features can be inferred from the spectra of its esters and general principles of spectroscopy for carboxylic acids and ketones.

| Spectroscopic Technique | Expected Features | Reference |

| ¹H NMR | -COOH: Very broad singlet, δ ≈ 10-12 ppm. α-H: Multiplet, δ ≈ 3.0-3.5 ppm. Ring -CH₂-: Multiplets, δ ≈ 1.8-2.5 ppm. | [12] |

| ¹³C NMR | C=O (acid): δ ≈ 170-180 ppm. C=O (ketone): δ ≈ 200-215 ppm. α-C: δ ≈ 45-55 ppm. Ring -CH₂-: δ ≈ 20-40 ppm. | [12][13] |

| IR Spectroscopy | O-H (acid): Very broad, strong band, 2500-3300 cm⁻¹. C=O (acid): Strong band, 1700-1725 cm⁻¹ (dimer). C=O (ketone): Strong band, 1740-1750 cm⁻¹. | [13][14] |

| Mass Spectrometry (EI) | M⁺: Peak at m/z = 128. Fragments: Loss of H₂O (m/z=110), COOH (m/z=83), and CO₂ (m/z=84). | [15][16] |

Safety and Handling

Safety data for 2-Oxocyclopentanecarboxylic acid is not extensively documented, but based on its functional groups and data for similar compounds, standard laboratory precautions are necessary.[17][18]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[18]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or a fume hood.[17][18]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

References

- 1. CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo- [cymitquimica.com]

- 2. Buy 2-Oxocyclopentanecarboxylic acid | 50882-16-1 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molport.com [molport.com]

- 7. chemscene.com [chemscene.com]

- 8. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 9. fiveable.me [fiveable.me]

- 10. brainly.com [brainly.com]

- 11. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 16. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cyclopentanecarboxylic acid, 2-oxo-5-[(phenylthio)methyl]-, methyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-oxocyclopentanecarboxylic acid, a valuable intermediate in organic synthesis and drug development. The document details the core methodologies, including the widely employed Dieckmann condensation of diethyl adipate (B1204190) and subsequent hydrolysis and decarboxylation, as well as an alternative approach involving the oxidation of cyclopentanone (B42830). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data for comparative analysis, and visual representations of the reaction pathways to facilitate a thorough understanding of the synthesis of this key chemical compound.

Introduction

2-Oxocyclopentanecarboxylic acid and its esters are important building blocks in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. The presence of both a ketone and a carboxylic acid functional group within a five-membered ring structure provides a versatile scaffold for further chemical modifications. This guide explores the principal synthetic routes to this compound, with a focus on providing practical, detailed information for laboratory application.

Primary Synthesis Pathway: Dieckmann Condensation

The most established and widely utilized method for the synthesis of 2-oxocyclopentanecarboxylic acid derivatives is the intramolecular Claisen condensation of a 1,6-diester, known as the Dieckmann condensation. This reaction is particularly effective for the formation of five- and six-membered rings. The typical starting material for the synthesis of the 2-oxocyclopentanecarboxylic acid core is diethyl adipate. The overall pathway involves three key steps:

-

Dieckmann Condensation: Intramolecular cyclization of diethyl adipate to yield ethyl 2-oxocyclopentanecarboxylate.

-

Hydrolysis: Conversion of the resulting β-keto ester to the corresponding β-keto acid.

-

Decarboxylation: Removal of the carboxyl group to yield cyclopentanone, or in this case, the isolation of the intermediate 2-oxocyclopentanecarboxylic acid.

Dieckmann Condensation of Diethyl Adipate

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester. In the case of diethyl adipate, the reaction yields ethyl 2-oxocyclopentanecarboxylate. The choice of base and solvent can significantly impact the reaction yield and conditions.

| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | Not specified | 82 | [1] |

| Diethyl Adipate | Sodium Hydride | Toluene | Reflux | Not specified | 72 | [1] |

| Diethyl Adipate | Sodium Amide | Xylene | Reflux | Not specified | 75 | [1] |

Materials:

-

Diethyl adipate

-

Sodium ethoxide (98%)

-

Toluene

-

Hydrochloric acid (30%)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a reaction vessel, add 950 g of toluene, 132 g of 98% sodium ethoxide, and 300 g of diethyl adipate.[1]

-

Heat the mixture to reflux. Monitor the reaction progress by gas chromatography until the diethyl adipate concentration is less than 1%.[1]

-

After the reaction is complete, remove the ethanol (B145695) generated during the reaction by distillation.[1]

-

Cool the reaction mixture to 30 °C.[1]

-

Neutralize the mixture with 30% hydrochloric acid.[1]

-

Separate the organic and aqueous layers.[1]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Fractionally distill the dried organic phase under reduced pressure (83-88 °C / 5 mmHg) to collect the product, ethyl 2-oxocyclopentanecarboxylate.[1]

Hydrolysis of Ethyl 2-oxocyclopentanecarboxylate

The ethyl ester of 2-oxocyclopentanecarboxylic acid can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible process.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Sodium hydroxide (B78521) (or Potassium hydroxide)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

-

Diethyl ether

Procedure:

-

Dissolve the ethyl 2-oxocyclopentanecarboxylate in ethanol.

-

Add a solution of sodium hydroxide or potassium hydroxide in water. A typical molar ratio is 1.5 to 2.0 equivalents of base per equivalent of ester.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography until the starting material is consumed.

-

After cooling to room temperature, most of the ethanol is removed by distillation.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then carefully acidified to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the 2-oxocyclopentanecarboxylic acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Decarboxylation of 2-Oxocyclopentanecarboxylic Acid

β-keto acids are susceptible to decarboxylation upon heating, which results in the loss of carbon dioxide and the formation of a ketone. The decarboxylation of 2-oxocyclopentanecarboxylic acid yields cyclopentanone. This reaction proceeds through a cyclic transition state.

Materials:

-

2-Oxocyclopentanecarboxylic acid

Procedure:

-

Place the 2-oxocyclopentanecarboxylic acid in a distillation flask.

-

Heat the flask. The decarboxylation typically occurs at temperatures above the melting point of the acid.

-

The cyclopentanone product can be distilled directly from the reaction flask as it is formed.

-

The collected distillate can be further purified by redistillation.

Alternative Synthesis Pathway: Oxidation of Cyclopentanone

An alternative route to 2-oxocyclopentanecarboxylic acid involves the direct oxidation of cyclopentanone. This method can be challenging as over-oxidation to dicarboxylic acids such as glutaric acid can occur.[2] However, with careful control of reaction conditions and the choice of oxidizing agent, the desired α-keto acid can be obtained.

Oxidation of Cyclopentanone

Direct oxidation of the α-carbon of cyclopentanone to a carboxylic acid is a challenging transformation. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used, but often lead to ring-opening to form glutaric acid.[3][4][5] A more controlled approach may involve a two-step process: α-functionalization followed by oxidation or hydrolysis.

Detailed quantitative data for the direct, high-yield synthesis of 2-oxocyclopentanecarboxylic acid from cyclopentanone is not well-documented in readily available literature, as the reaction often leads to mixtures of products.

This protocol is a conceptual adaptation of the Hell-Volhard-Zelinskii reaction, which typically applies to carboxylic acids. A similar principle of α-halogenation of a ketone followed by nucleophilic substitution and oxidation could be employed.

Step 1: α-Bromination of Cyclopentanone

Materials:

-

Cyclopentanone

-

Bromine (Br₂)

-

Acid catalyst (e.g., HBr in acetic acid)

Procedure:

-

Dissolve cyclopentanone in a suitable solvent such as acetic acid.

-

Add a catalytic amount of hydrobromic acid.

-

Slowly add a stoichiometric amount of bromine to the solution while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, then with saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield 2-bromocyclopentanone.

Step 2: Conversion of 2-Bromocyclopentanone to 2-Oxocyclopentanecarboxylic Acid

This step would likely involve a nucleophilic substitution with a cyanide salt to form a nitrile, followed by hydrolysis.

Materials:

-

2-Bromocyclopentanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Aqueous acid (e.g., HCl or H₂SO₄)

Procedure:

-

Dissolve 2-bromocyclopentanone in a suitable solvent like ethanol or DMSO.

-

Add an aqueous solution of sodium cyanide and heat the mixture to promote the SN2 reaction to form 2-oxocyclopentanecarbonitrile.

-

After the reaction is complete, the nitrile can be hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., concentrated HCl).

-

The resulting 2-oxocyclopentanecarboxylic acid can then be isolated by extraction and purified by recrystallization.

Purification and Characterization

Purification

The final product, 2-oxocyclopentanecarboxylic acid, is a solid at room temperature and can be purified by recrystallization.

Materials:

-

Crude 2-oxocyclopentanecarboxylic acid

-

Suitable solvent (e.g., water, ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve the crude solid in a minimum amount of the chosen hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization

The identity and purity of 2-oxocyclopentanecarboxylic acid can be confirmed using various spectroscopic methods.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclopentanone ring. The proton at the α-position to both the ketone and the carboxylic acid will be a multiplet, and the other ring protons will appear as multiplets in the aliphatic region. The carboxylic acid proton will appear as a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ketone and the carboxylic acid, as well as for the carbons of the cyclopentane (B165970) ring.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O stretching of the ketone (around 1740-1720 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 3300-2500 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-oxocyclopentanecarboxylic acid (128.13 g/mol ).[7]

Conclusion

The synthesis of 2-oxocyclopentanecarboxylic acid is most reliably achieved through the Dieckmann condensation of diethyl adipate, followed by hydrolysis. This pathway is well-established and generally provides good yields. While the oxidation of cyclopentanone presents a more direct route from a readily available starting material, it is often hampered by a lack of selectivity and can lead to over-oxidation products. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs, enabling the efficient production of this important chemical intermediate for applications in drug discovery and development.

References

- 1. Cyclopentenone synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]

- 7. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Oxocyclopentanecarboxylic Acid (CAS Number: 50882-16-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxocyclopentanecarboxylic acid (CAS No. 50882-16-1), a versatile keto-acid with significant potential in organic synthesis and pharmaceutical development. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its application as a key intermediate in the synthesis of bioactive molecules, including the glucokinase activator Piragliatin. While direct biological activity and specific signaling pathway involvement of 2-Oxocyclopentanecarboxylic acid are areas of ongoing investigation, this guide lays the foundational chemical knowledge required for its effective utilization in research and development.

Introduction

2-Oxocyclopentanecarboxylic acid is a cyclic beta-keto acid characterized by a cyclopentanone (B42830) ring substituted with a carboxylic acid group at the adjacent position.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid, makes it a valuable building block in the synthesis of a variety of complex organic molecules and pharmaceutical intermediates.[1] Notably, it serves as a crucial precursor in the synthesis of Piragliatin, a potent glucokinase activator that has been investigated for the treatment of type 2 diabetes. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Oxocyclopentanecarboxylic acid is presented in Table 1. This data is essential for its handling, characterization, and application in chemical reactions.

Table 1: Physicochemical Properties of 2-Oxocyclopentanecarboxylic Acid

| Property | Value |

| CAS Number | 50882-16-1 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol [2] |

| IUPAC Name | 2-oxocyclopentane-1-carboxylic acid[2] |

| Synonyms | 2-Carboxycyclopentanone, Cyclopentanone-2-carboxylic acid[1] |

| Appearance | White to off-white solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents |

| pKa | Estimated to be around 3-4 |

Synthesis and Purification

The synthesis of 2-Oxocyclopentanecarboxylic acid is typically achieved through the hydrolysis of its corresponding ester, such as ethyl 2-oxocyclopentanecarboxylate or methyl 2-oxocyclopentanecarboxylate. These esters can be prepared via Dieckmann condensation of diethyl adipate (B1204190).

Experimental Protocol: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate

This protocol describes the synthesis of the ethyl ester precursor to 2-Oxocyclopentanecarboxylic acid.

Materials:

-

Toluene

-

Sodium ethoxide (98%)

-

Diethyl adipate

-

30% Hydrochloric acid

Procedure:

-

In a reaction flask equipped with a reflux condenser and mechanical stirrer, add 950 g of toluene, 132 g of 98% sodium ethoxide, and 300 g of diethyl adipate.[3]

-

Heat the mixture to reflux.[3]

-

Monitor the reaction progress by gas chromatography until the diethyl adipate is consumed (less than 1% remaining).[3]

-

After the reaction is complete, distill off the ethanol (B145695) byproduct.[3]

-

Cool the reaction mixture to 30 °C.[3]

-

Neutralize the mixture with 30% hydrochloric acid.[3]

-

Separate the organic and aqueous layers.[3]

-

Dry the organic phase over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation at 83-88 °C / 5 mmHg to obtain ethyl 2-oxocyclopentanecarboxylate.[3]

Experimental Protocol: Hydrolysis to 2-Oxocyclopentanecarboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Sodium hydroxide (B78521) or potassium hydroxide solution (e.g., 10% aqueous)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

Procedure:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature or with gentle heating to facilitate hydrolysis.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting ester is no longer present.

-

Cool the reaction mixture in an ice bath.

-

Acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-Oxocyclopentanecarboxylic acid.

Experimental Protocol: Purification by Recrystallization

This general protocol can be adapted for the purification of 2-Oxocyclopentanecarboxylic acid. The choice of solvent is critical and may require some experimentation.

Materials:

-

Crude 2-Oxocyclopentanecarboxylic acid

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or water)

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude 2-Oxocyclopentanecarboxylic acid in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.[4]

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]

-

Perform a hot filtration to remove any insoluble impurities and activated charcoal.[4]

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.[5]

-

Further cool the flask in an ice bath to maximize crystal yield.[5]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5]

-

Dry the crystals under vacuum to remove residual solvent.

Chemical Reactivity and Applications

The dual functionality of 2-Oxocyclopentanecarboxylic acid allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Key Reactions

-

Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., reaction with an alcohol in the presence of an acid catalyst).

-

Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides, a key step in the synthesis of Piragliatin.[7][8] This typically involves activation of the carboxylic acid with a coupling reagent such as T3P (propylphosphonic anhydride).[7]

-

Decarboxylation: As a β-keto acid, it can undergo decarboxylation upon heating to yield cyclopentanone.[9]

-

Reduction: The ketone functionality can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.

-

Alpha-Alkylation/Acylation: The enolizable proton at the alpha position to both the ketone and the carboxylic acid can be removed by a base, allowing for subsequent alkylation or acylation reactions.

Application in the Synthesis of Piragliatin

2-Oxocyclopentanecarboxylic acid is a key building block for the synthesis of Piragliatin, a glucokinase activator. The synthesis involves the amide coupling of 2-Oxocyclopentanecarboxylic acid with 2-aminopyrazine.

A generalized workflow for this synthesis is depicted below.

Caption: Synthetic workflow for Piragliatin from 2-Oxocyclopentanecarboxylic acid.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity of 2-Oxocyclopentanecarboxylic acid. Its primary biological relevance stems from its role as an intermediate in the synthesis of pharmacologically active compounds like Piragliatin.

The end-product, Piragliatin, is a known glucokinase (GK) activator. Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate in the liver and pancreas. By activating GK, Piragliatin enhances glucose uptake and metabolism, thereby lowering blood glucose levels.

While 2-Oxocyclopentanecarboxylic acid itself is not known to directly interact with the glucokinase pathway, its structural features could potentially allow for interactions with various biological targets. Carboxylic acid-containing compounds are known to participate in a wide range of biological processes and can interact with enzymes and receptors. Further research, such as in vitro screening and computational docking studies, is required to elucidate any intrinsic biological activity of 2-Oxocyclopentanecarboxylic acid.[10]

The diagram below illustrates the general mechanism of action of a glucokinase activator, the class of drug for which 2-Oxocyclopentanecarboxylic acid is a precursor.

Caption: Glucokinase activation pathway in pancreatic beta-cells and hepatocytes.

Conclusion

2-Oxocyclopentanecarboxylic acid is a valuable and versatile chemical intermediate with established applications in pharmaceutical synthesis. This technical guide has provided a detailed overview of its properties, synthesis, purification, and reactivity. While its direct biological effects remain an area for future exploration, its role as a precursor to potent bioactive molecules like Piragliatin underscores its importance in drug discovery and development. The experimental protocols and chemical information presented herein are intended to facilitate the work of researchers and scientists in harnessing the full potential of this compound.

References

- 1. CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo- [cymitquimica.com]

- 2. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved In organic chemistry how does | Chegg.com [chegg.com]

- 10. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analysis of 2-Oxocyclopentanecarboxylic acid. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Core Molecular Characteristics

2-Oxocyclopentanecarboxylic acid, with the IUPAC name 2-oxocyclopentane-1-carboxylic acid, is a cyclic keto acid. Its fundamental molecular and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| CAS Number | 50882-16-1 | [1] |

| SMILES String | O=C(C1C(CCC1)=O)O | [1] |

| Appearance | Predicted to be a solid or liquid. | |

| Solubility | Soluble in polar organic solvents. |

Keto-Enol Tautomerism: A Key Structural Feature

A significant aspect of 2-Oxocyclopentanecarboxylic acid's chemistry is its existence in a keto-enol tautomeric equilibrium in solution. The keto form is in equilibrium with its enol tautomer. The position of this equilibrium and the kinetics of interconversion are crucial for its reactivity and potential biological activity.

Quantitative Data on Tautomerism

The equilibrium and acidity constants for the keto-enol system of 2-Oxocyclopentanecarboxylic acid in aqueous solution have been determined experimentally.[2] These values are critical for understanding the behavior of the molecule in biological and chemical systems.

| Parameter | Symbol | Value |

| Acidity Constant of the Keto Form (Carboxylic Acid) | pKₐ,K | 3.67 |

| Acidity Constant of the Enol Form (Carboxylic Acid) | pKₐ,E | 4.16 |

| Keto-Enol Equilibrium Constant (Unionized) | pKₑ | 2.51 |

| Keto-Enol Equilibrium Constant (Ionized) | pK'ₑ | 3.00 |

Signaling Pathway of Keto-Enol Tautomerism

The tautomerization can be catalyzed by both acid and base. The following diagram illustrates the equilibrium between the keto and enol forms.

Experimental Protocols

Synthesis of 2-Oxocyclopentanecarboxylic Acid (Generalized Protocol)

Methodology:

-

Enolate Formation: Cyclopentanone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate of cyclopentanone.

-

Carboxylation: Carbon dioxide, either as a gas bubbled through the solution or as solid dry ice, is introduced into the reaction mixture. The enolate attacks the carbon dioxide to form the lithium salt of 2-oxocyclopentanecarboxylic acid.

-

Work-up and Purification: The reaction is quenched with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

Study of Keto-Enol Tautomerism via Flash Photolysis

The kinetics of the ketonization of the enol of 2-Oxocyclopentanecarboxylic acid can be studied using flash photolysis.[2] This technique allows for the rapid generation of the enol form and subsequent monitoring of its decay back to the more stable keto form.

Experimental Setup:

A typical flash photolysis setup involves a "pump" light source to initiate the photochemical reaction and a "probe" light source to monitor the changes in the sample's absorbance over time.[4][5]

Methodology:

-

Precursor Synthesis: A suitable precursor that generates the enol of 2-Oxocyclopentanecarboxylic acid upon photolysis is synthesized. For instance, 2-diazocyclohexane-1,3-dione (B3187303) can be used, which upon flash photolysis, generates a ketene (B1206846) that rapidly hydrates to form the desired enol.[2]

-

Sample Preparation: The precursor is dissolved in an aqueous solution of known pH and ionic strength.

-

Flash Photolysis: The sample is subjected to a short, high-energy pulse of light (the "pump") from a flash lamp or a laser. This initiates the photochemical decomposition of the precursor and the formation of the enol.

-

Transient Absorption Measurement: The change in absorbance of the sample at a specific wavelength (where the enol has a characteristic absorption) is monitored over time using a continuous "probe" light source and a detector (e.g., a photomultiplier tube).

-

Data Analysis: The decay of the transient absorption signal corresponds to the ketonization of the enol. The rate constants for this process can be determined by fitting the kinetic data to an appropriate rate law.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for 2-Oxocyclopentanecarboxylic acid are not widely available. The following are predicted spectroscopic characteristics based on the functional groups present and data from related compounds such as its esters.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~3.0-3.5 | Multiplet | 1H | Methine proton alpha to both carbonyls (C1) |

| ~2.0-2.5 | Multiplet | 4H | Methylene protons on the cyclopentane (B165970) ring |

| ~1.8-2.0 | Multiplet | 2H | Methylene protons on the cyclopentane ring |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| > 200 | Ketone carbonyl carbon (C=O) |

| ~170-180 | Carboxylic acid carbonyl carbon (-COOH) |

| ~45-55 | Methine carbon alpha to both carbonyls (C1) |

| ~20-40 | Methylene carbons of the cyclopentane ring |

Infrared (IR) Spectroscopy (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| ~1740-1760 | Strong | C=O stretch of the ketone |

| ~1700-1720 | Strong | C=O stretch of the carboxylic acid |

| ~1200-1300 | Strong | C-O stretch of the carboxylic acid |

This guide provides a foundational understanding of the molecular structure and key chemical properties of 2-Oxocyclopentanecarboxylic acid. The detailed information on its keto-enol tautomerism offers a starting point for further research into its reactivity and potential applications in drug development and organic synthesis.

References

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Convenient Procedure for Carboxylation—Robinson Annulations of Ketones Using Triethylamine Base in the Presence of Magnesium Chloride | Semantic Scholar [semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-oxocyclopentanecarboxylic acid, a fundamental equilibrium of significant interest in organic synthesis and drug development. This document details the quantitative aspects of the tautomeric equilibrium, outlines detailed experimental protocols for its characterization, and presents visual diagrams to illustrate key concepts and workflows.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group bonded to a carbon-carbon double bond).[1] For most simple ketones, the equilibrium heavily favors the more stable keto form. However, in β-dicarbonyl compounds like 2-oxocyclopentanecarboxylic acid, the enol form can be significantly stabilized. This stabilization arises from the conjugation of the double bond with the remaining carbonyl group and the formation of a stable, six-membered ring via an intramolecular hydrogen bond.[2]

The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent, and understanding this dynamic is crucial for predicting reactivity, controlling reaction outcomes, and interpreting analytical data.[3]

The Tautomeric Equilibrium

The equilibrium between the keto and enol forms of 2-oxocyclopentanecarboxylic acid can be represented as a dynamic process. The presence of the carboxylic acid group adds another layer of complexity, as both the keto and enol tautomers can exist in either their protonated (carboxylic acid) or deprotonated (carboxylate) states.

Caption: Keto-enol tautomeric equilibrium of 2-oxocyclopentanecarboxylic acid.

Quantitative Analysis of the Equilibrium

The most definitive quantitative data for the tautomerism of 2-oxocyclopentanecarboxylic acid comes from studies in aqueous solution. The equilibrium constant, Keq, is defined as the ratio of the enol concentration to the keto concentration at equilibrium. It is often expressed in its logarithmic form, pKE (-log Keq).

Equilibrium in Aqueous Solution

Research by Kresge et al. has provided precise measurements for this system in water.[4][5] The equilibrium is dependent on the ionization state of the carboxylic acid moiety.

| Form | Parameter | Value | Reference |

| Un-ionized (Carboxylic Acid) | pKE | 2.51 | [4] |

| Ionized (Carboxylate) | pK'E | 3.00 | [4] |

| Acidity Constants | |||

| Keto Form (Carboxylic Acid) | pQa,K | 3.67 | [4][5] |

| Enol Form (Carboxylic Acid) | pQa,E | 4.16 | [4] |

| Enol Form (Enolic Hydroxyl) | pQEa | 12.41 | [4] |

Note: Acidity constants (pQa) are concentration quotients applicable at an ionic strength of 0.10 M.[4]

Solvent Effects

-

Non-polar solvents (e.g., carbon tetrachloride, toluene) tend to favor the enol form . These solvents do not effectively solvate the polar keto form, and the intramolecular hydrogen bond of the enol remains a dominant stabilizing factor.[2]

-

Polar aprotic solvents (e.g., DMSO, acetone) can accept hydrogen bonds, which may disrupt the enol's internal hydrogen bond and solvate the keto form, thus shifting the equilibrium towards the keto form .[3]

-

Polar protic solvents (e.g., water, methanol) can both donate and accept hydrogen bonds. They can solvate both tautomers, but often favor the more polar keto form, leading to a lower percentage of the enol tautomer compared to non-polar solvents.[2][3]

Caption: Influence of solvent polarity on the keto-enol equilibrium.

Experimental Protocols

Several spectroscopic and chemical methods are employed to study and quantify keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most common and reliable method for quantifying the keto-enol ratio.[7] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.

Protocol for Quantitative ¹H NMR (qNMR) Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-oxocyclopentanecarboxylic acid.

-

Dissolve the sample in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

For absolute quantification, a known mass of an internal standard with non-overlapping signals (e.g., maleic acid, dimethyl sulfone) should be added.[8]

-

Allow the solution to equilibrate for a sufficient period (e.g., >1 hour) at a constant temperature before measurement.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

Sufficient Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the signals being integrated (a delay of 30-60 seconds is often sufficient for accurate quantification).

-

Pulse Angle: Use a 90° pulse.

-

Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]

-

Ensure uniform excitation across the entire spectral width.[9]

-

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the spectrum.

-

Carefully integrate the signals unique to each tautomer. For 2-oxocyclopentanecarboxylic acid, the key signals are:

-

Keto Form: The α-proton (methine proton at C2), which typically appears as a multiplet.

-

Enol Form: The enolic hydroxyl proton (-OH), which is often a broad singlet at a downfield chemical shift (e.g., >10 ppm).

-

-

Calculate the percentage of the enol form using the integrated areas: % Enol = [Integral(Enol OH) / (Integral(Enol OH) + Integral(Keto α-H))] * 100

-

Calculate the equilibrium constant: K_eq = % Enol / % Keto = % Enol / (100 - % Enol)

-

Bromine Scavenging (Kinetics)

This method is used to determine the rate of enolization of the keto form. It relies on the rapid reaction of the enol with bromine. By monitoring the disappearance of bromine (e.g., spectrophotometrically), the rate at which the keto form converts to the enol can be determined. This kinetic data, when combined with the rate of ketonization, allows for the calculation of the equilibrium constant.[4][10]

General Protocol:

-

Prepare a solution of 2-oxocyclopentanecarboxylic acid in the desired aqueous buffer.

-

Initiate the reaction by adding a known, small concentration of aqueous bromine.

-

Immediately monitor the decrease in bromine concentration over time using a UV-Vis spectrophotometer at a wavelength where bromine absorbs strongly (e.g., ~390 nm).

-

The rate of bromine consumption is equal to the rate of enolization, as the reaction of the enol with bromine is much faster.[11]

-

The analysis of the rate data across different pH values provides the rate profile for enolization.[4]

Caption: General experimental workflows for studying keto-enol tautomerism.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the keto and enol forms by identifying their characteristic vibrational modes.

-

Keto Form:

-

Strong C=O stretch (ketone): ~1740-1720 cm⁻¹

-

Strong C=O stretch (acid): ~1720-1700 cm⁻¹

-

Broad O-H stretch (acid dimer): ~3300-2500 cm⁻¹[12]

-

-

Enol Form:

-

C=C stretch (conjugated): ~1640-1620 cm⁻¹

-

C=O stretch (conjugated acid): ~1680-1650 cm⁻¹

-

Broad O-H stretch (intramolecular H-bond): ~3200-2700 cm⁻¹

-

UV-Vis Spectroscopy: The conjugated π-system of the enol form causes it to absorb ultraviolet light at a longer wavelength than the non-conjugated keto form.[13] While specific λmax values for 2-oxocyclopentanecarboxylic acid are not readily found, carboxylic acids typically absorb below 220 nm.[14] The enol form would be expected to have a λmax significantly higher than this, likely in the 240-280 nm range, depending on the solvent. By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined, provided the molar absorptivity of each form is known.[13]

Conclusion

The keto-enol tautomerism of 2-oxocyclopentanecarboxylic acid is a finely balanced equilibrium governed by its molecular structure and the surrounding solvent environment. In aqueous solution, the keto form predominates, with a pKE of 2.51 for the neutral acid and 3.00 for the carboxylate anion.[4] In non-polar organic solvents, the equilibrium is expected to shift significantly towards the enol form. Quantitative analysis is most reliably performed using ¹H NMR spectroscopy, following a rigorous protocol to ensure accurate integration. Spectroscopic techniques such as IR and UV-Vis provide complementary qualitative and quantitative information. For professionals in drug development and chemical synthesis, a thorough understanding of this tautomeric system is essential for controlling chemical reactivity, ensuring analytical accuracy, and predicting molecular behavior.

References

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - The 2-Oxocyclopentanecarboxylic Acid KetoâEnol System in Aqueous Solution:â Generation of the Enol by Hydration of an Acylketene - Journal of the American Chemical Society - Figshare [figshare.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. emerypharma.com [emerypharma.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. The 2-oxocyclohexanecarboxylic acid keto-enol system in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. echemi.com [echemi.com]

- 13. cris.unibo.it [cris.unibo.it]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-oxocyclopentanecarboxylic acid, focusing on its solubility and stability. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of these characteristics is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols for determining thermodynamic solubility and assessing stability under various stress conditions, in line with regulatory expectations. Furthermore, it delves into the keto-enol tautomerism of the molecule, a critical factor influencing its reactivity and degradation pathways. All data is presented in a structured format to facilitate easy interpretation and comparison, and key experimental workflows are visualized using diagrams.

Introduction

2-Oxocyclopentanecarboxylic acid is a cyclic keto-acid with the molecular formula C₆H₈O₃. Its bifunctional nature, possessing both a carboxylic acid and a ketone group, makes it a versatile building block in organic synthesis. The polarity imparted by these functional groups suggests solubility in polar solvents through hydrogen bonding. However, quantitative solubility data is essential for developing robust and effective formulations.

The stability of 2-oxocyclopentanecarboxylic acid is a critical quality attribute. It has been noted to be "temperature sensitive," and its inherent chemical structure, particularly the presence of the keto-acid moiety, may render it susceptible to degradation under various environmental conditions, including changes in pH, exposure to light, and oxidative stress. Understanding its degradation pathways is crucial for defining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

A significant aspect of the chemistry of 2-oxocyclopentanecarboxylic acid is its existence in a tautomeric equilibrium between the keto and enol forms in solution. This equilibrium can be influenced by the solvent and pH, and the presence of the enol form can significantly impact the molecule's reactivity and stability profile.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the methodologies for determining the solubility of 2-oxocyclopentanecarboxylic acid and present a template for the systematic compilation of this data.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for its determination.

2.1.1. Experimental Protocol: Shake-Flask Method

-

Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents, including purified water, various pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile).

-

Sample Preparation: Add an excess amount of 2-oxocyclopentanecarboxylic acid to a known volume of each solvent in a sealed flask. The excess solid should be visually apparent.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to sediment. Carefully collect the supernatant and filter it through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 2-oxocyclopentanecarboxylic acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mg/mL and mol/L.

Solubility Data

The following tables provide a structured format for presenting the solubility data for 2-oxocyclopentanecarboxylic acid. Note: The values presented are for illustrative purposes and should be replaced with experimentally determined data.

Table 1: Aqueous Solubility of 2-Oxocyclopentanecarboxylic Acid

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | Data | Data |

| pH 1.2 Buffer | 25 | Data | Data |

| pH 4.5 Buffer | 25 | Data | Data |

| pH 6.8 Buffer | 25 | Data | Data |

| pH 7.4 Buffer | 25 | Data | Data |

| Purified Water | 37 | Data | Data |

| pH 7.4 Buffer | 37 | Data | Data |

Table 2: Solubility of 2-Oxocyclopentanecarboxylic Acid in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data | Data |

| Ethanol | 25 | Data | Data |

| Acetone | 25 | Data | Data |

| Acetonitrile | 25 | Data | Data |

| Chloroform | 25 | Data | Data |

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify its degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing.

3.1.1. Experimental Protocols for Forced Degradation

-

Acid Hydrolysis: Dissolve 2-oxocyclopentanecarboxylic acid in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

All stressed samples should be analyzed using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability Data

The results of the forced degradation studies should be summarized in a table. Note: The values presented are for illustrative purposes.

Table 3: Summary of Forced Degradation Studies for 2-Oxocyclopentanecarboxylic Acid

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | No. of Degradation Products | Major Degradation Product (RRT) |

| 0.1 M HCl (60°C) | 24 | Data | Data | Data |

| 0.1 M NaOH (RT) | 8 | Data | Data | Data |

| 3% H₂O₂ (RT) | 24 | Data | Data | Data |

| Dry Heat (70°C) | 48 | Data | Data | Data |

| Photolytic | - | Data | Data | Data |

RRT: Relative Retention Time

Keto-Enol Tautomerism

2-Oxocyclopentanecarboxylic acid exists in equilibrium with its enol tautomer in solution. This equilibrium is a crucial aspect of its chemical behavior.

Caption: Keto-enol tautomerism of 2-oxocyclopentanecarboxylic acid.

In aqueous solution, the keto form is generally favored. However, the enol form can be generated, for instance, by the hydration of 2-ketocyclopentylideneketene. The interconversion is catalyzed by both acid and base. The presence of the enol form can lead to specific degradation pathways not available to the keto form.

Experimental Workflows and Signaling Pathways

Workflow for Solubility Determination

The following diagram illustrates the systematic workflow for determining the thermodynamic solubility of 2-oxocyclopentanecarboxylic acid.

Caption: Workflow for Thermodynamic Solubility Determination.

Workflow for Stability Indicating Method Development

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. The development of such a method is a systematic process.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of 2-oxocyclopentanecarboxylic acid. While specific experimental data for this compound is not extensively available in public literature, the detailed protocols and methodologies outlined herein provide a clear path for researchers and drug development professionals to generate this critical information. A thorough understanding of the solubility, stability, and the inherent keto-enol tautomerism is indispensable for the successful development of pharmaceutical products containing this versatile chemical entity. Adherence to the described systematic approaches will ensure the generation of high-quality, reliable data suitable for regulatory submissions and will ultimately contribute to the development of safe and effective medicines.

The 2-Oxocyclopentanecarboxylic Acid Moiety: A Keystone in Plant and Bacterial Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocyclopentanecarboxylic acid, while not extensively documented as a free molecule in nature, represents a fundamental structural motif at the core of critical signaling molecules in both the plant kingdom and in plant-pathogen interactions. This technical guide explores the natural occurrence of the 2-oxocyclopentanecarboxylic acid core by examining its central role in the biosynthesis of the plant hormone jasmonic acid and the bacterial phytotoxin coronatine (B1215496). We will delve into the biosynthetic pathways, key enzymatic transformations, and the broader biological significance of these compounds, providing a comprehensive overview for researchers in natural product chemistry, plant biology, and drug development.

Introduction: The Elusive Yet Ubiquitous Core

The 2-oxocyclopentanecarboxylic acid structure is a five-membered ring containing both a ketone and a carboxylic acid functional group. While its isolation as a standalone natural product is not widely reported, its chemical scaffold is integral to a class of bioactive compounds known as jasmonates and the phytotoxin coronatine. These molecules play pivotal roles in plant growth, development, defense, and in the mechanisms of bacterial pathogenesis. Understanding the biosynthesis of these compounds provides a window into the natural "synthesis" and functionalization of the 2-oxocyclopentanecarboxylic acid core.

Natural Occurrence: A Tale of Two Pathways

The 2-oxocyclopentanecarboxylic acid moiety is most prominently found as a key structural component in jasmonic acid and coronafacic acid, the polyketide portion of coronatine.

Jasmonic Acid: The Plant's Defense Signal

Jasmonic acid (JA) is a vital plant hormone that regulates a wide array of processes, including growth, development, and responses to both biotic and abiotic stress.[1][2] The biosynthesis of JA, known as the octadecanoid pathway, commences from α-linolenic acid, a common fatty acid in plant cells.[1][3]

The key steps leading to the formation of the cyclopentanone (B42830) ring structure are initiated in the chloroplasts. Here, α-linolenic acid is converted to 12-oxophytodienoic acid (OPDA). This transformation involves the sequential action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[2][3][4] OPDA, which contains the core 2-oxocyclopentane ring with a side chain, is then transported to the peroxisome for further modification. A series of β-oxidations shorten the carboxylic acid side chain, ultimately leading to the formation of (+)-7-iso-jasmonic acid, which then isomerizes to jasmonic acid.[1]

Coronatine: A Bacterial Mimic of Jasmonate Signaling

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[5][6] It enhances bacterial virulence by hijacking the plant's jasmonate signaling pathway, effectively mimicking the active form of jasmonic acid.[7] Coronatine is composed of two distinct moieties: coronafacic acid (CFA) and coronamic acid (CMA), linked by an amide bond.[5][7]

Coronafacic acid is a polyketide, and its biosynthesis involves a type II polyketide synthase (PKS) system.[5] The biosynthesis of CFA is proposed to start from three acetate (B1210297) units, one butyrate (B1204436) unit, and one pyruvate (B1213749) unit.[8][9] This pathway ultimately constructs the bicyclic hydrindanone structure of CFA, which prominently features the 2-oxocyclopentanecarboxylic acid core.

Biosynthetic Pathways: A Visual Guide

The following diagrams illustrate the biosynthetic pathways of jasmonic acid and coronafacic acid, highlighting the formation of the 2-oxocyclopentanecarboxylic acid core structure.

Caption: Biosynthesis of Jasmonic Acid.

Caption: Simplified Biosynthesis of Coronafacic Acid.

Quantitative Data Summary

Direct quantitative data on the natural abundance of free 2-oxocyclopentanecarboxylic acid is scarce due to its likely role as a transient intermediate. However, the key enzymes and intermediates in the well-characterized jasmonic acid pathway are summarized below.

| Pathway Step | Precursor/Intermediate | Enzyme(s) | Cellular Location |

| Oxygenation | α-Linolenic Acid | Lipoxygenase (LOX) | Chloroplast |

| Dehydration | 13(S)-Hydroperoxylinolenic acid | Allene Oxide Synthase (AOS) | Chloroplast |

| Cyclization | Allene Oxide | Allene Oxide Cyclase (AOC) | Chloroplast |

| Reduction & β-Oxidation | 12-oxophytodienoic acid (OPDA) | OPR3 & β-oxidation enzymes | Peroxisome |

| Isomerization | (+)-7-iso-Jasmonic Acid | Spontaneous/Enzymatic | Peroxisome |

Experimental Protocols: A General Framework

While specific protocols for the isolation of 2-oxocyclopentanecarboxylic acid from natural sources are not established, the methodologies used for the extraction and purification of jasmonates can be adapted.

General Extraction of Jasmonates from Plant Tissue

-

Tissue Homogenization: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Solvent Extraction: The powdered tissue is extracted with a solvent system, typically an aqueous methanol (B129727) or acetone (B3395972) solution, often acidified to improve the recovery of acidic compounds.

-

Phase Partitioning: The crude extract is partitioned against an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to separate the more nonpolar compounds, including jasmonates, from polar contaminants.

-

Solid-Phase Extraction (SPE): The organic phase is concentrated and further purified using SPE. A C18 reversed-phase cartridge is commonly used, eluting with a stepwise gradient of methanol in water.

-

Chromatographic Separation: The enriched fraction is subjected to high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for identification and quantification. A reversed-phase C18 column with a gradient of acetonitrile (B52724) or methanol in acidified water is a typical separation method.

Characterization Techniques

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecular ion of acidic compounds like jasmonic acid. Tandem MS (MS/MS) can be used for structural elucidation by fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of isolated compounds, 1H and 13C NMR are indispensable.

Logical Relationships and Signaling

The biological activity of jasmonates is mediated through a well-defined signaling pathway. The binding of the active form, jasmonoyl-isoleucine (JA-Ile), to its receptor complex triggers the degradation of JAZ repressor proteins, leading to the activation of transcription factors and the expression of jasmonate-responsive genes.[10]

Caption: Jasmonate Signaling Pathway.

Conclusion and Future Perspectives

The 2-oxocyclopentanecarboxylic acid core, while not a prominent natural product in its free form, is a recurring and vital structural element in the biosynthesis of powerful signaling molecules in plants and bacteria. The study of the jasmonic acid and coronatine biosynthetic pathways offers valuable insights into the enzymatic machinery capable of constructing and modifying this versatile scaffold. For drug development professionals, these pathways and the enzymes involved present intriguing targets for the development of novel herbicides, plant growth regulators, or anti-infective agents that could modulate these critical signaling cascades. Further exploration into the diversity of organisms that may produce similar cyclopentanoid structures could unveil new bioactive compounds with unique therapeutic potential.

References

- 1. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of Genes Involved in Biosynthesis of Coronafacic Acid, the Polyketide Component of the Phytotoxin Coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and regulation of coronatine, a non-host-specific phytotoxin produced by Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Oxocyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-oxocyclopentanecarboxylic acid. Due to the limited availability of publicly accessible, consolidated experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to assist researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-oxocyclopentanecarboxylic acid. These predictions are derived from the known chemical environments of the functional groups present in the molecule: a carboxylic acid, a ketone, and a cyclopentane (B165970) ring structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1 (CH-COOH) | 3.0 - 3.5 | Triplet (t) | 1H |

| H3, H5 (CH₂) | 2.2 - 2.6 | Multiplet (m) | 4H |

| H4 (CH₂) | 1.9 - 2.2 | Multiplet (m) | 2H |

| COOH | 10.0 - 13.0 | Singlet (s, broad) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 205 - 220 |

| C=O (Carboxylic Acid) | 170 - 185 |

| C1 (CH-COOH) | 45 - 55 |

| C3, C5 (CH₂) | 25 - 40 |

| C4 (CH₂) | 15 - 25 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

| C=O (Ketone) | 1740 - 1760 | Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-O | 1210 - 1320 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 128 | Molecular Ion |

| [M-OH]⁺ | 111 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 83 | Loss of carboxyl group |

| [M-H₂O]⁺ | 110 | Loss of water |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as 2-oxocyclopentanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid 2-oxocyclopentanecarboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A wider spectral width (e.g., 240 ppm) is used.

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-oxocyclopentanecarboxylic acid onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

With the sample in place, acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

Data Acquisition (Direct Infusion ESI-MS as an example):

-

Set the mass spectrometer to operate in positive or negative ion mode.

-